molecular formula C16H13N3O4 B5958941 9-(2-methyl-2-propenyl)-3,6-dinitro-9H-carbazole

9-(2-methyl-2-propenyl)-3,6-dinitro-9H-carbazole

Cat. No.: B5958941
M. Wt: 311.29 g/mol
InChI Key: BLZTVWYWWWPOEN-UHFFFAOYSA-N
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Description

9-(2-methyl-2-propenyl)-3,6-dinitro-9H-carbazole is an organic compound that belongs to the carbazole family. Carbazoles are known for their diverse applications in organic electronics, pharmaceuticals, and as intermediates in organic synthesis. This particular compound features a carbazole core substituted with a 2-methyl-2-propenyl group and two nitro groups at positions 3 and 6.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2-methyl-2-propenyl)-3,6-dinitro-9H-carbazole typically involves the nitration of 9-(2-methyl-2-propenyl)carbazole. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure selective nitration at the 3 and 6 positions.

Industrial Production Methods

Industrial production of this compound may involve a multi-step process starting from commercially available carbazole. The initial step involves the alkylation of carbazole with 2-methyl-2-propenyl bromide in the presence of a base such as potassium carbonate. The resulting 9-(2-methyl-2-propenyl)carbazole is then subjected to nitration using a nitrating mixture to yield the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the 2-methyl-2-propenyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where they can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as sodium methoxide or sodium thiolate in polar aprotic solvents like dimethyl sulfoxide.

Major Products

    Oxidation: Formation of 9-(2-formyl-2-propenyl)-3,6-dinitro-9H-carbazole or 9-(2-carboxy-2-propenyl)-3,6-dinitro-9H-carbazole.

    Reduction: Formation of 9-(2-methyl-2-propenyl)-3,6-diamino-9H-carbazole.

    Substitution: Formation of derivatives such as 9-(2-methyl-2-propenyl)-3-amino-6-nitro-9H-carbazole.

Scientific Research Applications

Chemistry

In chemistry, 9-(2-methyl-2-propenyl)-3,6-dinitro-9H-carbazole is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functionalization reactions, making it a valuable building block in organic synthesis.

Biology

The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties. The presence of nitro groups and the carbazole core contribute to its bioactivity.

Medicine

Research has explored the use of carbazole derivatives in medicinal chemistry for the development of new therapeutic agents. The compound’s ability to interact with biological targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the production of dyes, pigments, and organic electronic materials. Its electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and photovoltaic cells.

Mechanism of Action

The mechanism of action of 9-(2-methyl-2-propenyl)-3,6-dinitro-9H-carbazole involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The carbazole core can intercalate with DNA, affecting its replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    9-(2-methyl-2-propenyl)carbazole: Lacks the nitro groups, making it less reactive in certain chemical reactions.

    3,6-dinitrocarbazole: Lacks the 2-methyl-2-propenyl group, affecting

Properties

IUPAC Name

9-(2-methylprop-2-enyl)-3,6-dinitrocarbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O4/c1-10(2)9-17-15-5-3-11(18(20)21)7-13(15)14-8-12(19(22)23)4-6-16(14)17/h3-8H,1,9H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLZTVWYWWWPOEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CN1C2=C(C=C(C=C2)[N+](=O)[O-])C3=C1C=CC(=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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